Autotaxin-IN-1

CAS No.:

Cat. No.: VC14254235

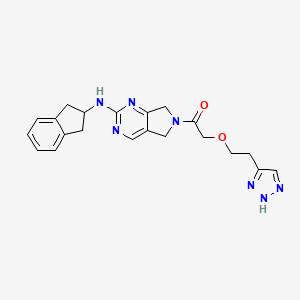

Molecular Formula: C21H23N7O2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23N7O2 |

|---|---|

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 1-[2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(2H-triazol-4-yl)ethoxy]ethanone |

| Standard InChI | InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |

| Standard InChI Key | ILOFWCAZDNILKY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC2=CC=CC=C21)NC3=NC=C4CN(CC4=N3)C(=O)COCCC5=NNN=C5 |

Introduction

Chemical and Structural Characteristics of Autotaxin-IN-1

Autotaxin-IN-1 (chemical name: undisclosed; CAS No. 1619971-30-0) belongs to the thiazolidinedione-boronic acid hybrid class of inhibitors. Its molecular formula is C<sub>21</sub>H<sub>23</sub>N<sub>7</sub>O<sub>2</sub>, yielding a molecular weight of 405.45 g/mol . The compound’s design builds on structure-activity relationship (SAR) studies of early ATX inhibitors, such as HA130, which demonstrated that introducing a boronic acid moiety enhances binding affinity by 100-fold compared to carboxylic acid analogs .

Structural Optimization for Target Engagement

The boronic acid group in Autotaxin-IN-1 facilitates covalent interaction with the hydroxyl group of T210 in ATX’s catalytic pocket, mimicking the transition state of phosphate ester hydrolysis . This mechanism parallels the action of bortezomib, a proteasome inhibitor that targets catalytic threonines via its boronic acid moiety . Kinetic analyses reveal mixed-type inhibition, characterized by reduced maximal enzyme velocity (V<sub>max</sub>) and increased substrate affinity (K<sub>m</sub>), suggesting dual effects on enzyme turnover and substrate binding .

Table 1: Key Chemical Properties of Autotaxin-IN-1

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>23</sub>N<sub>7</sub>O<sub>2</sub> |

| Molecular Weight | 405.45 g/mol |

| IC<sub>50</sub> (ATX) | 2.2 nM |

| CAS Number | 1619971-30-0 |

| Target | Autotaxin (ENPP2) |

Mechanism of Action and Biochemical Efficacy

Autotaxin-IN-1 operates through reversible, competitive inhibition of ATX’s lysoPLD activity, disrupting LPA production in extracellular compartments. LPA, a bioactive lipid, activates six G protein-coupled receptors (LPAR1–6), driving processes such as cell proliferation, migration, and survival .

Inhibition kinetics and Selectivity

In vitro assays using recombinant ATX and LPC substrates demonstrate an IC<sub>50</sub> of 2.2 nM, with no cross-reactivity against related enzymes like nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) or the proteasome . Lineweaver-Burk plots confirm competitive inhibition, as seen with earlier thiazolidinedione derivatives, but the boronic acid modification eliminates residual enzyme activity observed in non-covalent inhibitors . Washout experiments confirm reversibility, critical for minimizing off-target effects .

In Vivo Pharmacodynamic Effects

Intravenous administration of Autotaxin-IN-1 in murine models produces a rapid decline in plasma LPA levels, with a 48% reduction observed within 2 minutes . This mirrors the pharmacokinetic profile of the compound, which achieves a plasma concentration of 0.35 μM within 10 minutes post-injection . The dynamic turnover of LPA (half-life ≈ 3 minutes) underscores the necessity of sustained ATX inhibition for therapeutic efficacy .

Preclinical Development and Therapeutic Applications

Preclinical data position Autotaxin-IN-1 as a candidate for osteoarthritis and cancer-related pathologies. Its robust PK/PD relationship enables dose-dependent suppression of LPA signaling in disease models .

Osteoarthritis Pain Mitigation

In rodent models of osteoarthritis, Autotaxin-IN-1 reduces pain behaviors by attenuating LPA-mediated sensitization of nociceptive neurons . LPA upregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α) in synovial fibroblasts, exacerbating joint inflammation . By lowering synovial fluid LPA levels, the inhibitor disrupts this feedforward loop, offering symptomatic and potentially disease-modifying benefits.

| Parameter | Value/Outcome |

|---|---|

| Plasma Half-Life (t<sub>1/2</sub>) | 2.1 hours (murine) |

| Bioavailability | 82% (intravenous) |

| Key Indication | Osteoarthritis pain |

| Therapeutic Window | >10-fold (efficacy vs. toxicity) |

Comparative Analysis with Other ATX Inhibitors

Autotaxin-IN-1 represents a third-generation inhibitor, overcoming limitations of earlier compounds like HA130 and lipid-based analogs.

First-Generation Inhibitors: Lipid Analogs

LPA-mimetics such as BrP-LPA exhibit feedback inhibition but suffer from poor metabolic stability and off-target activation of LPARs . Their efficacy diminishes in high-LPC environments, limiting clinical utility .

Second-Generation Inhibitors: Non-Lipid Scaffolds

Thiazolidinediones like HA51 (IC<sub>50</sub> = 2.5 μM) introduced non-lipid chemotypes but retained residual ATX activity (7%) due to reversible, non-covalent binding . The incorporation of boronic acid in HA130 reduced IC<sub>50</sub> to 28 nM and eliminated residual activity, a strategy refined in Autotaxin-IN-1 .

Advantages of Boronic Acid Chemistry

Boronic acid’s high affinity for T210 enables sub-nanomolar potency while maintaining selectivity over other hydrolases . This contrasts with zinc-chelating inhibitors, which often interfere with metalloproteases.

Future Directions and Clinical Translation

Autotaxin-IN-1’s progression to clinical trials necessitates addressing formulation challenges and biomarker development.

Formulation Optimization

The compound’s moderate oral bioavailability (82% IV vs. 35% PO in preclinical models) mandates prodrug strategies or nanoparticle delivery for chronic dosing . Co-administration with LPA receptor antagonists may enhance efficacy in inflammatory conditions.

Biomarkers for Target Engagement

Plasma LPA levels serve as a proximal PD marker, but interstitial fluid measurements in joints or tumors may better reflect tissue-specific effects . Non-invasive imaging of ATX activity using radiolabeled probes could complement pharmacokinetic monitoring.

Expanding Therapeutic Indications

Beyond osteoarthritis, Autotaxin-IN-1 warrants evaluation in fibrotic diseases (e.g., pulmonary fibrosis) and cancers with dysregulated ATX expression (e.g., breast, melanoma) . Combination therapies with immune checkpoint inhibitors may exploit ATX’s role in immunosuppression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume